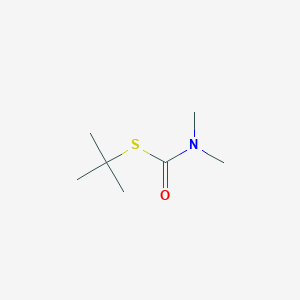
S-tert-Butyl dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-tert-Butyl dimethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a tert-butyl group attached to a dimethylcarbamothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-tert-Butyl dimethylcarbamothioate typically involves the reaction of tert-butyl isocyanate with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-Butyl isocyanate+Dimethylamine→S-tert-Butyl dimethylcarbamothioate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: S-tert-Butyl dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted carbamothioates.
Wissenschaftliche Forschungsanwendungen
S-tert-Butyl dimethylcarbamothioate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-tert-Butyl dimethylcarbamothioate involves its interaction with molecular targets through nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical processes. The molecular pathways involved include the formation of carbocation intermediates, which then react with nucleophiles to form the final products .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl acetate
- tert-Butyl isocyanate
Comparison: S-tert-Butyl dimethylcarbamothioate is unique due to the presence of both tert-butyl and dimethylcarbamothioate groups, which impart distinct chemical properties. Compared to tert-butyl carbamate and tert-butyl acetate, this compound exhibits different reactivity patterns and applications. The presence of the sulfur atom in the carbamothioate group also differentiates it from other tert-butyl derivatives .
Eigenschaften
CAS-Nummer |
58992-82-8 |
|---|---|
Molekularformel |
C7H15NOS |
Molekulargewicht |
161.27 g/mol |
IUPAC-Name |
S-tert-butyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C7H15NOS/c1-7(2,3)10-6(9)8(4)5/h1-5H3 |
InChI-Schlüssel |
FIPYKNLQKMFFAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




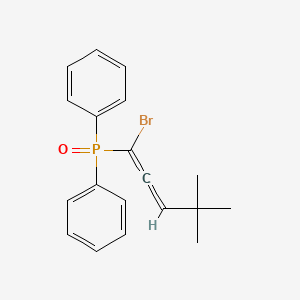
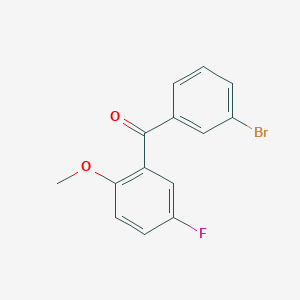
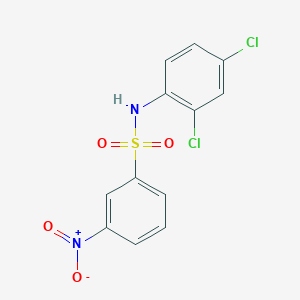
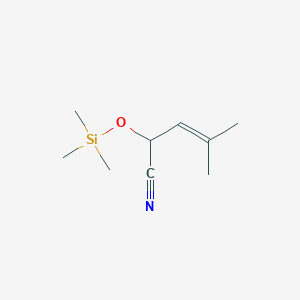
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)

![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
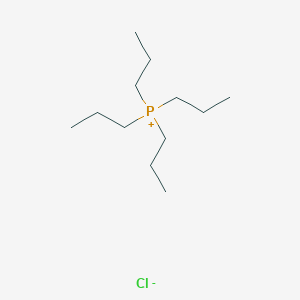
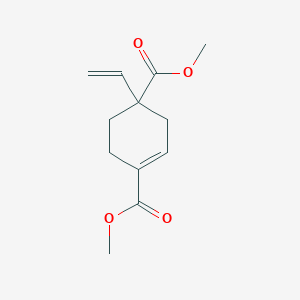
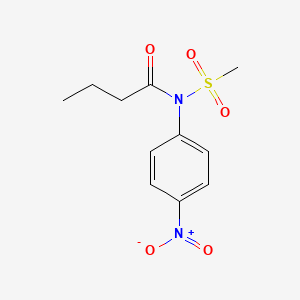
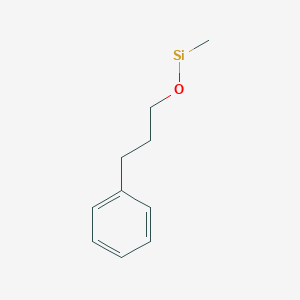
![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)
